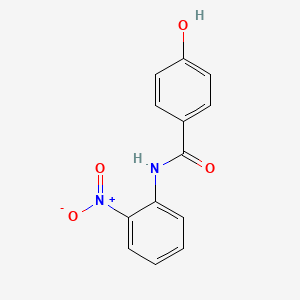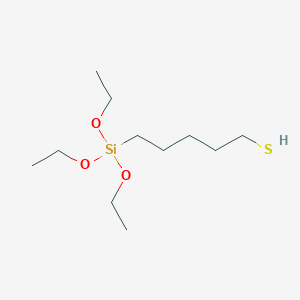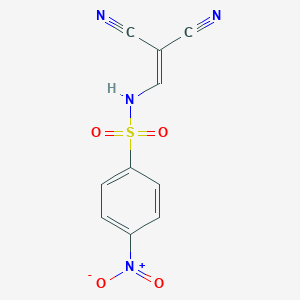
N-(4-Chloro-2-methylphenyl)-2-(2-methoxyethoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-2-methylphenyl)-2-(2-methoxyethoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring, a methoxyethoxy group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-2-(2-methoxyethoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and 2-(2-methoxyethoxy)acetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chloro-2-methylaniline is dissolved in an appropriate solvent such as dichloromethane, and the 2-(2-methoxyethoxy)acetyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and purity, and the use of automated systems ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-2-methylphenyl)-2-(2-methoxyethoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(4-Chloro-2-methylphenyl)-2-(2-methoxyethoxy)ethylamine.
Substitution: N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-2-methylphenyl)-2-(2-methoxyethoxy)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chlorophenyl)-2-(2-methoxyethoxy)acetamide
- N-(4-Chloro-2-methylphenyl)acetamide
- N-(4-Chloro-2-methylphenyl)-2-methoxyacetamide
Uniqueness
N-(4-Chloro-2-methylphenyl)-2-(2-methoxyethoxy)acetamide is unique due to the presence of both the chloro-substituted phenyl ring and the methoxyethoxy group. This combination of functional groups may impart specific chemical and biological properties that are distinct from other similar compounds.
Propiedades
Número CAS |
62593-57-1 |
|---|---|
Fórmula molecular |
C12H16ClNO3 |
Peso molecular |
257.71 g/mol |
Nombre IUPAC |
N-(4-chloro-2-methylphenyl)-2-(2-methoxyethoxy)acetamide |
InChI |
InChI=1S/C12H16ClNO3/c1-9-7-10(13)3-4-11(9)14-12(15)8-17-6-5-16-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) |
Clave InChI |
GMOQRTNDFYLDSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)NC(=O)COCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



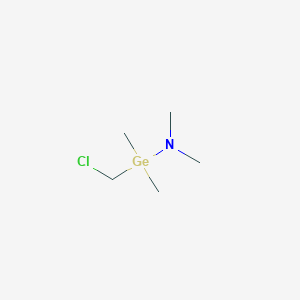


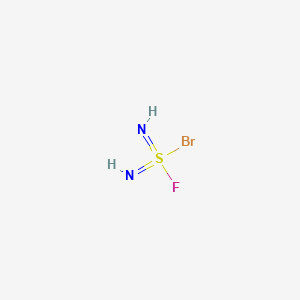

![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)
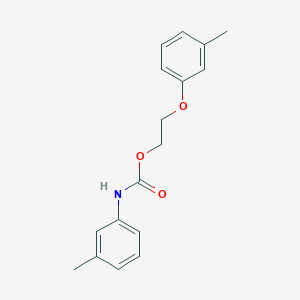
![2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol](/img/structure/B14511585.png)
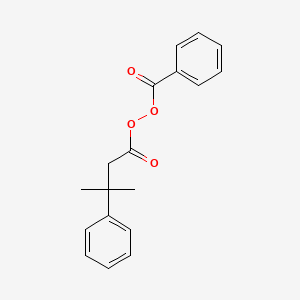
![3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid](/img/structure/B14511598.png)
